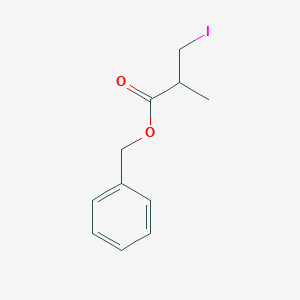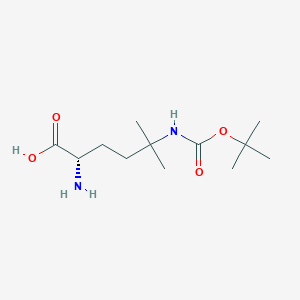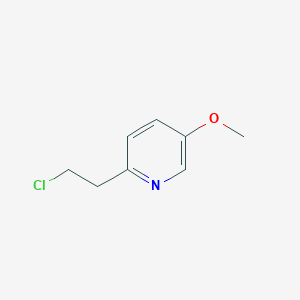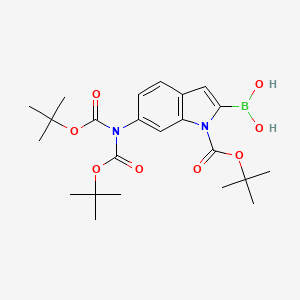
Trans-4-Aminotetrahydro-2H-thiopyran 1-oxide methanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trans-4-Aminotetrahydro-2H-thiopyran 1-oxide methanesulfonate is a chemical compound with a unique structure that includes a thiopyran ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trans-4-Aminotetrahydro-2H-thiopyran 1-oxide methanesulfonate involves several steps. One efficient method includes the oxidation of tert-butyl (4-nitrophenyl)sulfonyl (tetrahydro-2H-thiopyran-4-yl)carbamate with Oxone, which provides steric control and high selectivity for the trans sulfoxide . This trans sulfoxide can then be converted to the desired compound through further reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other industrial-scale equipment to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Trans-4-Aminotetrahydro-2H-thiopyran 1-oxide methanesulfonate undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: Oxone is commonly used for the oxidation of thiopyran derivatives.
Reduction: Hydrogen chloride can catalyze the isomerization of sulfoxides.
Substitution: Various nucleophiles can be used to substitute the amino group in the thiopyran ring.
Major Products
The major products formed from these reactions include various sulfoxide and sulfone derivatives, which can be further functionalized for specific applications.
Wissenschaftliche Forschungsanwendungen
Trans-4-Aminotetrahydro-2H-thiopyran 1-oxide methanesulfonate has several scientific research applications:
Wirkmechanismus
The mechanism of action for Trans-4-Aminotetrahydro-2H-thiopyran 1-oxide methanesulfonate involves its interaction with specific molecular targets and pathways. The compound’s sulfoxide group can participate in redox reactions, influencing various biological processes. It may also interact with enzymes and proteins, altering their activity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrahydro-4H-thiopyran-4-one: Known for its use in the synthesis of stable free radicals and biologically active substances.
Tetrahydro-4H-thiopyran-4-amine: Used in the synthesis of sulfur-containing heterocycles and has applications in medicinal chemistry.
Uniqueness
Trans-4-Aminotetrahydro-2H-thiopyran 1-oxide methanesulfonate is unique due to its specific trans configuration and the presence of both an amino group and a sulfoxide group. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in scientific research .
Eigenschaften
Molekularformel |
C6H15NO4S2 |
|---|---|
Molekulargewicht |
229.3 g/mol |
IUPAC-Name |
methanesulfonic acid;1-oxothian-4-amine |
InChI |
InChI=1S/C5H11NOS.CH4O3S/c6-5-1-3-8(7)4-2-5;1-5(2,3)4/h5H,1-4,6H2;1H3,(H,2,3,4) |
InChI-Schlüssel |
QIUGHIRDQFEEAR-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)O.C1CS(=O)CCC1N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(6-Bromoimidazo[1,2-a]pyridin-3-yl)morpholine](/img/structure/B12974083.png)




![N-Methyl-1-(1H-pyrrolo[3,2-b]pyridin-5-yl)methanamine](/img/structure/B12974105.png)
![Pyrazolo[1,5-c]pyrimidine](/img/structure/B12974108.png)



![3-(5-(Imidazo[1,2-a]pyrimidine-2-carbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanoic acid](/img/structure/B12974129.png)
